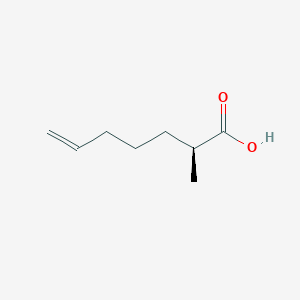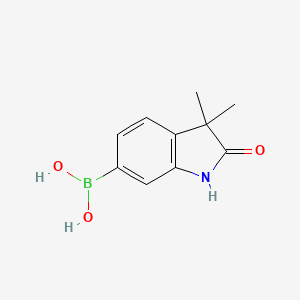
(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid: is a boronic acid derivative that features an indole ring system Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
化学反应分析
Types of Reactions:
Oxidation: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the construction of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential medicinal applications include the development of new therapeutic agents. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic materials.
作用机制
The mechanism of action of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The indole ring system allows for interactions with various biological targets, contributing to its diverse biological activities.
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is unique due to its boronic acid functional group, which allows for versatile reactivity in organic synthesis. This distinguishes it from other indole derivatives that may not have the same reactivity or applications.
属性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC 名称 |
(3,3-dimethyl-2-oxo-1H-indol-6-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-10(2)7-4-3-6(11(14)15)5-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13) |
InChI 键 |
ZNKABIPXUSXBMR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C(C(=O)N2)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
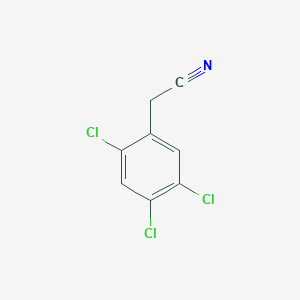
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)

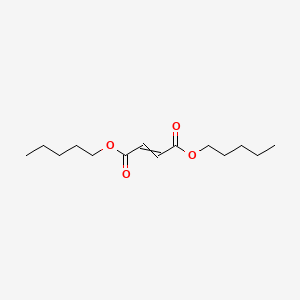
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)
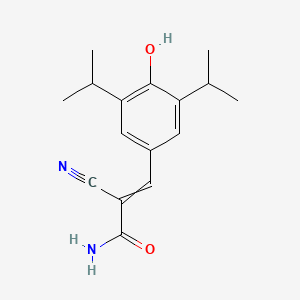

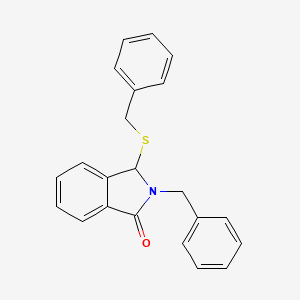
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)

![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
